molecular formula C12H24ClNO B1423488 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride CAS No. 1354954-52-1

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride

Cat. No. B1423488
M. Wt: 233.78 g/mol
InChI Key: POGKPROWLOJWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C12H24ClNO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride is 1S/C11H21NO.ClH/c1-2-13-10-8-9 (12)11 (10)6-4-3-5-7-11;/h9-10H,2-8,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis of Complex Organic Molecules

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride serves as a precursor or an intermediate in the synthesis of complex organic molecules. For example, its structural framework is utilized in the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments, showcasing its utility in creating nonracemic compounds equipped with amino acid moieties (Vlasova et al., 2015). Additionally, it has been implicated in the synthesis of 2-alkoxypentan-3-amine hydrochlorides, illustrating its role in producing medical intermediates with significant yields (Zhang Ping-rong, 2009).

Catalysis and Chemical Transformations

In the realm of catalysis and chemical transformations, 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride contributes to the development of novel catalysts and reaction mechanisms. For instance, it is involved in the synthesis of spiropyran-based compounds for the recognition of amines, indicating its potential in developing detectors and fluorescence probes for environmental and bio-imaging applications (Xue et al., 2020).

Pharmaceutical Research

While excluding direct applications related to drug use and side effects, it's worth noting that compounds structurally related to 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride are explored for their pharmacological properties. Research on similar spiropiperidine compounds reveals their potential as selective ligands, underscoring the importance of such structures in designing molecules with targeted biological activity (Tacke et al., 2003).

properties

IUPAC Name

3-ethoxy-N-methylspiro[3.5]nonan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-3-14-11-9-10(13-2)12(11)7-5-4-6-8-12;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGKPROWLOJWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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